![molecular formula C11H24O2 B14418041 3-[(Ethoxymethoxy)methyl]heptane CAS No. 80390-85-8](/img/structure/B14418041.png)
3-[(Ethoxymethoxy)methyl]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Ethoxymethoxy)methyl]heptane is an organic compound belonging to the class of alkanes It is a branched hydrocarbon with a heptane backbone and an ethoxymethoxy group attached to the third carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Ethoxymethoxy)methyl]heptane typically involves the alkylation of heptane derivatives. One common method is the reaction of 3-bromoheptane with sodium ethoxymethoxide under anhydrous conditions. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the ethoxymethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Ethoxymethoxy)methyl]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The ethoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.
Reduction: The major products are simpler alkanes.
Substitution: The products vary based on the nucleophile used, resulting in different functionalized heptanes.
Wissenschaftliche Forschungsanwendungen
3-[(Ethoxymethoxy)methyl]heptane has several applications in scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and kinetics.
Biology: Its derivatives may be used in the synthesis of biologically active molecules.
Industry: Used as an intermediate in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(Ethoxymethoxy)methyl]heptane depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the ethoxymethoxy group acts as a leaving group, allowing the nucleophile to attack the carbon atom. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylheptane: A branched alkane with a similar heptane backbone but different substituents.
2-Ethylhexane: Another branched alkane with a similar structure but different branching points.
Uniqueness
3-[(Ethoxymethoxy)methyl]heptane is unique due to the presence of the ethoxymethoxy group, which imparts distinct chemical properties and reactivity compared to other similar alkanes. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
80390-85-8 |
|---|---|
Molekularformel |
C11H24O2 |
Molekulargewicht |
188.31 g/mol |
IUPAC-Name |
3-(ethoxymethoxymethyl)heptane |
InChI |
InChI=1S/C11H24O2/c1-4-7-8-11(5-2)9-13-10-12-6-3/h11H,4-10H2,1-3H3 |
InChI-Schlüssel |
ZCVJXVGGVODJCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COCOCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


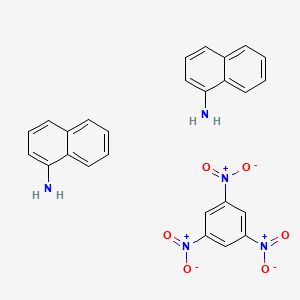

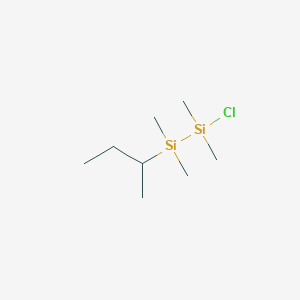
![N,N-Dibenzyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea](/img/structure/B14417967.png)
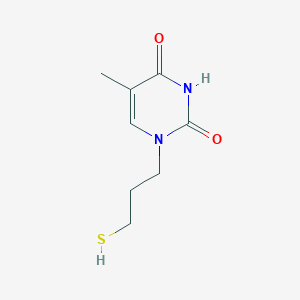


![[Ethoxy(phenoxy)methyl]benzene](/img/structure/B14417987.png)
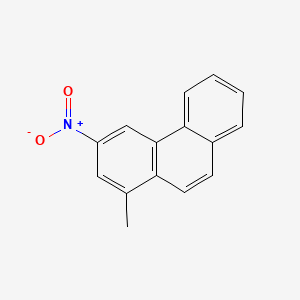

![5-([1,1'-Biphenyl]-4-yl)-2-(4-bromophenyl)-1,3-oxazole](/img/structure/B14418000.png)
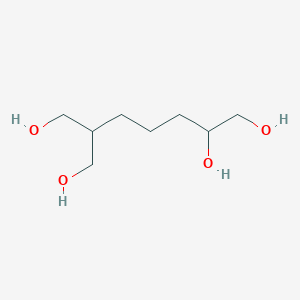

![Methyl [3-chloro-4-(4-ethoxyphenoxy)phenyl]carbamate](/img/structure/B14418024.png)
